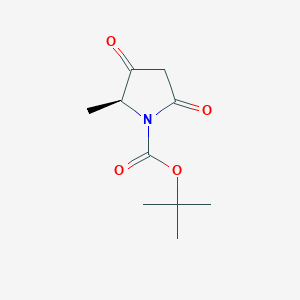

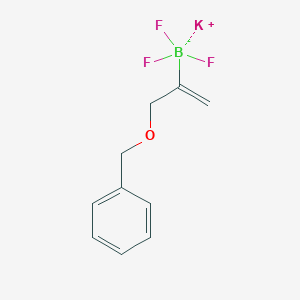

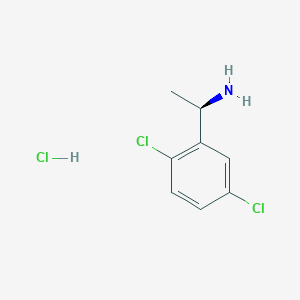

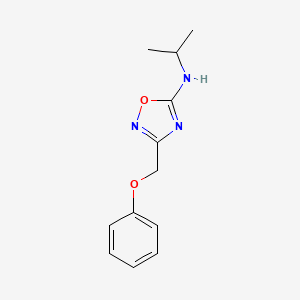

3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine

Overview

Description

Synthesis Analysis

This would involve a detailed examination of the chemical reactions used to synthesize the compound. It would include the starting materials, reaction conditions, and the sequence of reactions1.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used2.Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It would include identifying the products of the reaction and the conditions under which the reaction occurs3.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity5.Scientific Research Applications

Therapeutic Potency and Medicinal Chemistry

Research into the oxadiazole ring, which is a structural component of 3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine, has revealed its significant presence in compounds exhibiting a wide range of bioactivities. The oxadiazole ring is notable for its structural resemblance to pyridine, with nitrogen atoms that facilitate effective binding to various enzymes and receptors through multiple weak interactions. This structural feature enables oxadiazole derivatives to manifest an array of pharmacological properties. Specifically, derivatives of 1,3,4-oxadiazole have been investigated for their therapeutic potentials across several domains of medicinal chemistry. They have been found to possess anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal benefits, showcasing their vast developmental value (G. Verma et al., 2019).

Synthetic Strategies and Biological Roles

The synthesis and biological implications of oxadiazole derivatives have been the focus of extensive research. The 1,3,4-oxadiazole and 1,2,4-oxadiazole moieties are highlighted for their excellent physical, chemical, and pharmacokinetic properties, which significantly enhance their pharmacological activity through hydrogen bond interactions with biomacromolecules. Derivatives containing the oxadiazole ring have been demonstrated to exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The emphasis on recent compounds containing oxadiazole rings published in the last few years has fueled further research in organic synthesis, medicinal chemistry, and pharmacology (Jing-Jing Wang et al., 2022).

Environmental and Industrial Applications

In addition to their medicinal value, oxadiazole derivatives are recognized for their potential in environmental and industrial applications. The focus on cleaner techniques for the removal of pollutants such as sulfamethoxazole, a compound with N-amine and carboxyl groups, from aqueous solutions has underscored the need for sustainable development of technologies. Studies on adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have demonstrated the capability of certain oxadiazole-based materials to form strong chemical interactions with functional moieties, highlighting their significance in environmental sustainability (G. Prasannamedha et al., 2020).

Safety And Hazards

This would involve examining the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal6.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to understand the compound’s properties and behavior7.

Please note that the specific details for each of these categories would depend on the particular compound and the available research. For a novel or less-studied compound, some of this information may not be available. It’s also important to note that this is a high-level overview, and each of these categories can involve complex and specialized knowledge. For a detailed analysis, consulting with a chemist or other expert may be necessary.

properties

IUPAC Name |

3-(phenoxymethyl)-N-propan-2-yl-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-9(2)13-12-14-11(15-17-12)8-16-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPQTOSUZWEIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NO1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(phenoxymethyl)-N-(propan-2-yl)-1,2,4-oxadiazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.